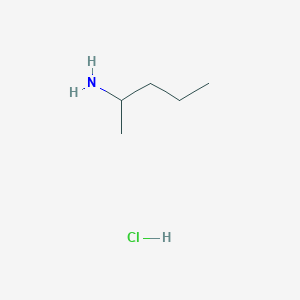

Pentan-2-amine hydrochloride

Description

Significance of Chiral Amines in Modern Chemical Synthesis and Advanced Research

Chiral amines are organic compounds that play a crucial role in the synthesis of a vast array of complex molecules. openaccessgovernment.org Their importance is particularly pronounced in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. sigmaaldrich.com This is critical because different enantiomers of a molecule can exhibit vastly different biological activities. openaccessgovernment.org For instance, in the pharmaceutical industry, approximately 40-45% of small-molecule drugs contain chiral amine fragments, highlighting their significance. openaccessgovernment.orgacs.org

The utility of chiral amines extends to their use as chiral bases in enantioselective deprotonation reactions and as resolving agents for racemic mixtures of acids. sigmaaldrich.com They are indispensable intermediates for the production of fine chemicals, agrochemicals, and active pharmaceutical ingredients. openaccessgovernment.orgd-nb.info The development of efficient methods for synthesizing chiral amines, such as asymmetric hydrogenation and reductive amination, is an active area of research, aiming for high yields and enantioselectivity. acs.orgd-nb.info

Role of Pentan-2-amine Hydrochloride as a Foundational Research Compound

This compound serves as a valuable research chemical and a versatile building block in organic synthesis. biosynth.comimpurity.com It is utilized as a reagent or a scaffold for constructing more complex organic compounds for both research and commercial applications. biosynth.comcymitquimica.com The compound and its enantiomers, (R)- and (S)-pentan-2-amine hydrochloride, are of particular interest in fields like medicinal chemistry and biocatalysis.

In biochemical research, it can be used to study enzyme mechanisms and as a substrate in various assays. For example, its interactions with enzymes are studied to understand how stereochemistry influences biological activity. The hydrochloride salt form provides stability and defined stoichiometry for research applications. This compound is strictly intended for laboratory research purposes. biosynth.comscbt.comsapphirebioscience.com

Evolution of Research Perspectives on this compound

Historically, research involving simple chiral amines like pentan-2-amine focused on their fundamental chemical reactions and physical properties. Over time, the perspective has shifted towards more specialized applications, driven by advancements in catalysis and a deeper understanding of stereochemistry's role in biological systems.

Modern research increasingly explores the use of pentan-2-amine and its derivatives in asymmetric catalysis and as probes for enzymatic activity. For instance, studies have investigated the biocatalytic synthesis of (S)-pentan-2-amine using amine dehydrogenases, achieving high enantiomeric excess. frontiersin.org Docking experiments and computational studies are also employed to predict how different enantiomers of pentan-2-amine interact with biological targets like enzymes, which can guide the design of new catalysts or bioactive molecules. The industrial production of its enantiomers often involves large-scale reductive amination processes, optimized for high yield and purity.

Properties

IUPAC Name |

pentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIBHXGATODRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76716-21-7 | |

| Record name | pentan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Enantioselective Preparation of Pentan 2 Amine Hydrochloride

Stereoselective Synthesis of Pentan-2-amine Hydrochloride

Stereoselective synthesis aims to directly produce a single enantiomer of pentan-2-amine, thereby avoiding the 50% theoretical yield limit of classical resolution and minimizing chiral waste. Key modern approaches include asymmetric reductive amination, stereospecific substitutions, and biocatalytic methods.

Asymmetric Reductive Amination Strategies for this compound Synthesis

Asymmetric reductive amination (ARA) is one of the most direct and efficient methods for synthesizing chiral amines from readily available prochiral ketones. sioc-journal.cnliv.ac.uk This one-pot reaction involves the in-situ formation of an imine from pentan-2-one and an amine source, followed by asymmetric reduction using a chiral catalyst and a reductant. liv.ac.uk

Transition-metal-catalyzed direct asymmetric reductive amination (DARA) using ammonium (B1175870) salts as the nitrogen source is particularly attractive as it directly yields the primary amine. sioc-journal.cnacs.org This approach avoids the need for protecting groups and subsequent deprotection steps. A significant challenge is suppressing the competing reduction of the ketone starting material. liv.ac.uk Ruthenium, iridium, and rhodium complexes with chiral phosphine (B1218219) ligands have proven effective for this transformation. For instance, a Ru(OAc)₂{(S)-binap} complex has been successfully used for the DARA of various ketones with ammonium trifluoroacetate, achieving excellent enantioselectivity under hydrogen pressure. acs.org

Table 1: Exemplary Catalytic Systems for Asymmetric Reductive Amination of Aliphatic Ketones

| Catalyst/Ligand | Amine Source | Reductant | Substrate Example | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | NH₄OCOCF₃ | H₂ | 2-Acetyl-6-methylpyridine | >99% | acs.org |

| Ir-complex / Chiral Phosphoric Acid | Aromatic Amines | H₂ | Secondary Alcohols (via BH) | up to 97% | rsc.org |

| Chiral Palladium Diphosphine Complex | Various Amines | H₂ | Aliphatic Ketones | High | liv.ac.uk |

Note: Data represents the general effectiveness of these catalyst types on analogous substrates, which is indicative of their potential application for pentan-2-one.

Biocatalysis using imine reductases (IREDs) also presents a powerful strategy for ARA, offering high selectivity under mild reaction conditions. semanticscholar.org

Stereospecific Nucleophilic Substitution Routes to this compound Enantiomers

Stereospecific nucleophilic substitution provides a reliable method for synthesizing enantiopure pentan-2-amine from chiral precursors. The most common approach involves starting with an enantiomerically pure alcohol, (R)- or (S)-pentan-2-ol. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate or mesylate, a process that does not affect the stereocenter. chemistrysteps.com

The subsequent substitution with a nitrogen nucleophile, typically via an Sₙ2 mechanism, proceeds with a complete inversion of stereochemistry. nih.govucsb.edu A common and effective nitrogen source is the azide (B81097) ion (N₃⁻). The resulting alkyl azide is then reduced to the primary amine without altering the newly established stereochemistry. This two-step sequence reliably transforms (R)-pentan-2-ol into (S)-pentan-2-amine, and vice-versa.

An alternative, more atom-economical approach is the "borrowing hydrogen" (BH) strategy, where a transition metal catalyst temporarily removes hydrogen from the alcohol to form a ketone in situ. rsc.org This ketone then reacts with an amine source, and the catalyst returns the hydrogen to the resulting imine intermediate, generating the chiral amine product. rsc.org

Chemoenzymatic Approaches in this compound Preparation

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to produce chiral compounds. oup.com For the synthesis of pentan-2-amine, ω-transaminases (ω-TAs), also known as amine transaminases (ATAs), are particularly valuable biocatalysts. nih.govmdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. tandfonline.com

In the context of preparing pentan-2-amine, an ATA can be used to directly convert the prochiral ketone, pentan-2-one, into either the (R)- or (S)-enantiomer with very high enantiomeric excess. mdpi.com The choice of the specific enzyme, which can be either (R)-selective or (S)-selective, dictates the stereochemical outcome. A key advantage of ATAs is that their pyridoxal (B1214274) 5'-phosphate (PLP) cofactor is regenerated in situ, avoiding the need for expensive external cofactor regeneration systems. oup.com

Challenges in ATA-catalyzed reactions include unfavorable reaction equilibria and potential substrate or product inhibition. nih.govmdpi.com These limitations can be overcome through various process engineering strategies, such as using a large excess of the amine donor (e.g., isopropylamine), which upon deamination yields a volatile co-product (acetone) that can be easily removed to drive the reaction forward. oup.com

Table 2: Application of ω-Transaminases in Chiral Amine Synthesis

| Enzyme Type | Reaction | Key Advantages | Common Amine Donor | Reference |

|---|---|---|---|---|

| (R)-selective ω-TA | Prochiral Ketone → (R)-Amine | High stereoselectivity, mild conditions | Isopropylamine, Alanine | mdpi.com |

| (S)-selective ω-TA | Prochiral Ketone → (S)-Amine | Sustainable ("Green") technology | Isopropylamine, Alanine | mdpi.com |

Classical and Biocatalytic Resolution Techniques for this compound Racemates

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this means that at least 50% of the starting material is the undesired enantiomer, resolution techniques remain industrially important.

Diastereomeric Salt Formation for Chiral Resolution of this compound

The most established method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic pentan-2-amine base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This acid-base reaction produces a pair of diastereomeric salts, for example, ((R)-amine·(R)-acid) and ((S)-amine·(R)-acid).

Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. libretexts.orgulisboa.pt This solubility difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor. After separation by filtration, the pure enantiomeric amine can be regenerated from the diastereomeric salt by treatment with a base. Commonly used chiral resolving agents for amines are chiral carboxylic acids such as (+)-tartaric acid, (-)-mandelic acid, or their derivatives. libretexts.orgacs.org The efficiency of the resolution depends on factors like the choice of resolving agent, the solvent, and the crystallization temperature. ulisboa.pt

Enzymatic Resolution of this compound Precursors and Analogs

Enzymatic kinetic resolution (KR) is a powerful biocatalytic method that exploits the stereoselectivity of enzymes to separate enantiomers. nih.gov In a kinetic resolution, an enzyme reacts at a much higher rate with one enantiomer of a racemic mixture than the other. researchgate.net For resolving racemic pentan-2-amine, a common strategy is the N-acylation catalyzed by a lipase (B570770) enzyme in a non-aqueous solvent. mdpi.comacs.org

In this process, the lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, while leaving the other enantiomer (the S-enantiomer) largely unreacted. The resulting mixture consists of the acylated amine and the unreacted amine, which can be easily separated due to their different chemical properties. The major drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.net

To overcome this limitation, a more advanced technique called dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.govresearchgate.net This ensures that the substrate is continuously converted to the desired enantiomeric product, allowing for theoretical yields approaching 100%. diva-portal.org This could involve a lipase for acylation and a second enzyme or catalyst to racemize the unreacted amine. diva-portal.org

Table 3: Comparison of Resolution Techniques for Pentan-2-amine

| Method | Principle | Maximum Yield (Single Enantiomer) | Key Reagents | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Separation of diastereomers by crystallization | 50% | Chiral acids (e.g., Tartaric acid) | libretexts.orglibretexts.org |

| Enzymatic Kinetic Resolution (KR) | Enzyme selectively modifies one enantiomer | 50% | Enzymes (e.g., Lipase), acyl donor | researchgate.netacs.org |

| Dynamic Kinetic Resolution (DKR) | KR combined with in-situ racemization | ~100% | Enzyme + Racemization catalyst | nih.govresearchgate.net |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Pentan 2 Amine Hydrochloride

Fundamental Reaction Profiles of the Amine Moiety in Pentan-2-amine Hydrochloride

The fundamental reactions of this compound invariably involve the initial deprotonation to the free amine, pentan-2-amine. This free amine is a primary amine, meaning the nitrogen atom is bonded to one alkyl group and two hydrogen atoms, which dictates its characteristic reaction pathways. byjus.com

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. The nitrogen atom in the protonated amine of this compound is in a low oxidation state but lacks the lone pair of electrons necessary for direct oxidation. Therefore, oxidation reactions typically proceed via the free amine form.

Mechanisms for amine oxidation can involve processes such as hydride transfer or single-electron transfer (SET). nih.govnih.govacs.org The oxidation of primary amines like pentan-2-amine can yield imines, which may subsequently be hydrolyzed to a ketone (pentan-2-one) and ammonia, or further oxidized. Strong oxidizing agents can lead to the cleavage of the C-N bond. For instance, oxidation by flavoproteins often involves the transfer of a hydride equivalent from the carbon-nitrogen bond to a flavin cofactor, leading to an imine that hydrolyzes. nih.gov

| Oxidizing Agent | General Product(s) from Primary Amines | Mechanistic Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aldehydes/Ketones (via imine hydrolysis), Carboxylic Acids | Strong oxidant, often leads to C-N bond cleavage. |

| Hydrogen Peroxide (H₂O₂) | Oximes, Nitroalkanes | Reaction can be controlled to yield different products. |

| Flavin-dependent oxidases | Imines (hydrolyze to ketones/aldehydes) | Enzymatic oxidation common in biological systems. nih.gov |

| Ozone (O₃) | N-Oxides, products of C-H oxidation adjacent to nitrogen | Product depends heavily on solvent and conditions. dtic.mil |

The amine functional group is in a reduced state and is generally not susceptible to further reduction under typical chemical conditions. The direct reduction of the C-N single bond in an aliphatic amine is energetically unfavorable and not a common transformation.

However, the amine group can be used to synthesize other amines through processes like reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of pentan-2-amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to form a secondary or tertiary amine. This is a reaction utilizing pentan-2-amine, not a reduction of it. Similarly, derivatives of the amine, such as amides (formed via acylation), can be reduced to yield more substituted amines. wikipedia.orgorganic-chemistry.org

The free amine form of pentan-2-amine is an effective nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.orglibretexts.org Consequently, it can participate in a variety of nucleophilic substitution reactions with suitable electrophiles. For these reactions to occur with this compound, a base must be added to neutralize the hydrochloride and liberate the free amine.

N-Alkylation : Pentan-2-amine reacts with alkyl halides in an Sₙ2 reaction to form secondary amines. This reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the primary amine, leading to further alkylation to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. msu.edulibretexts.org

N-Acylation : Primary amines readily react with acid chlorides or acid anhydrides to form N-substituted amides. byjus.comlibretexts.org This reaction is typically high-yielding and is a common method for protecting the amine group or synthesizing amides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction with Carbonyls : Pentan-2-amine reacts with aldehydes and ketones in an acid-catalyzed, reversible reaction to form an imine (Schiff base). libretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

| Electrophile | Reaction Type | Product Class |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | N-Alkylation (Sₙ2) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

| Acid Chloride (e.g., CH₃COCl) | N-Acylation | N-substituted Amide |

| Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O) | N-Acylation | N-substituted Amide |

| Aldehyde/Ketone | Nucleophilic Addition-Elimination | Imine (Schiff Base) |

Reaction Mechanisms Governing Transformations of this compound

The mechanisms of reactions involving this compound are governed by the properties of the amine group and the chirality of the molecule.

Pentan-2-amine is a chiral molecule, with the stereocenter at the C2 carbon atom. This chirality is a critical factor in its reactions, particularly in nucleophilic substitution reactions where the C2 carbon is directly involved.

Reactions with Inversion of Configuration (Sₙ2) : For a stereoselective transformation to occur at the chiral center, the amine group must first be converted into a good leaving group. Methodologies have been developed for the stereoselective transformation of chiral amines via nucleophilic substitution. mdma.ch If the modified amine group can be displaced by a nucleophile in a concerted Sₙ2 mechanism, the reaction will proceed with a complete inversion of stereochemistry at the C2 center. libretexts.orgembibe.com For example, substitution via an N,N-disulfonylimide intermediate can lead to products with a high degree of inversion. mdma.ch

Reactions with Racemization (Sₙ1) : A common way to transform a primary amine is through diazotization with nitrous acid (HNO₂) to form a diazonium salt. libretexts.org For aliphatic amines like pentan-2-amine, the resulting diazonium ion is highly unstable and rapidly decomposes, losing N₂ gas to form a secondary carbocation at the C2 position. libretexts.org This planar carbocation intermediate can then be attacked by a nucleophile from either face, leading to a racemic mixture of products. libretexts.org This Sₙ1 pathway results in the loss of stereochemical information.

This compound is an ammonium salt formed by the acid-base reaction between the basic pentan-2-amine and hydrochloric acid. quora.comspectroscopyonline.com The lone pair of electrons on the amine's nitrogen atom accepts a proton from HCl, forming a pentan-2-ammonium cation and a chloride anion. spectroscopyonline.comyoutube.com

R-NH₂ + HCl ⇌ R-NH₃⁺Cl⁻

This equilibrium is fundamental to the compound's behavior in solution. The position of the equilibrium is dictated by the pKa of the conjugate acid (pentan-2-ammonium) and the pH of the solution. The predicted pKa for pentan-2-amine is approximately 11.0. chemicalbook.com The relationship can be described by the Henderson-Hasselbalch equation:

pH = pKa + log([R-NH₂]/[R-NH₃⁺])

This dynamic has significant practical implications. The hydrochloride salt is typically a crystalline solid with high water solubility, whereas the free amine is a liquid with greater solubility in organic solvents. byjus.com This difference allows for easy separation of the amine from non-basic impurities by adjusting the pH of an aqueous solution and performing an extraction.

In non-polar organic solvents, amine salts can exist as ion pairs or associate into larger aggregates. pitt.edu The dissociation and behavior of these salts are crucial in various industrial processes, where the formation of insoluble amine hydrochloride salts can be a significant issue. gla.ac.uk

| pH | Approximate % as Free Amine (R-NH₂) | Approximate % as Ammonium Ion (R-NH₃⁺) |

|---|---|---|

| 2.0 | <0.01% | >99.99% |

| 7.0 | ~0.1% | ~99.9% |

| 9.0 | ~1% | ~99% |

| 11.0 (at pKa) | 50% | 50% |

| 13.0 | ~99% | ~1% |

Derivatization Chemistry of this compound for Research Applications

This compound, as a primary amine, is a versatile building block for the synthesis of a wide array of derivatives. Its reactivity is centered around the nucleophilic amino group, which readily participates in reactions with various electrophiles. This derivatization is a cornerstone of its application in diverse research areas, from the development of novel catalytic systems to analytical method development for chiral separations. The primary derivatization strategies include N-acylation to form amides and condensation with carbonyl compounds to yield Schiff bases. Furthermore, its inherent chirality is leveraged in enantioselective synthesis and analysis.

N-Acylation Reactions

The reaction of pentan-2-amine with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of N-substituted amides. This transformation is fundamental in organic synthesis, often employed to protect the amino group during multi-step synthetic sequences or to synthesize molecules with specific biological or material properties. nanobioletters.comresearchgate.net The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

A typical example is the synthesis of N-(pentan-2-yl)benzamide. In a general laboratory procedure, this compound would first be neutralized with a base, such as triethylamine (B128534) or sodium hydroxide, to liberate the free amine. The free pentan-2-amine is then treated with benzoyl chloride, often in an aprotic solvent like dichloromethane, to yield the corresponding amide. nanobioletters.com

Reaction Scheme: N-Acylation of Pentan-2-amine

CH₃CH₂CH₂CH(NH₂)CH₃ + C₆H₅COCl → CH₃CH₂CH₂CH(NHCOC₆H₅)CH₃ + HCl

These N-acyl derivatives are subjects of research in medicinal chemistry. For instance, various N-substituted benzamide (B126) derivatives have been synthesized and evaluated for their potential as antitumor or enzyme inhibitory agents. nih.govnih.gov The structural backbone provided by the pentan-2-yl group can influence the compound's lipophilicity and steric profile, which are critical for its interaction with biological targets.

| Reactant 1 | Reactant 2 (Acylating Agent) | Derivative Product | General Research Application |

|---|---|---|---|

| Pentan-2-amine | Benzoyl chloride | N-(pentan-2-yl)benzamide | Intermediate in organic synthesis; potential bioactive molecule discovery. nih.gov |

| Pentan-2-amine | Acetic anhydride | N-(pentan-2-yl)acetamide | Protecting group in synthesis; model compound for reactivity studies. researchgate.net |

| Pentan-2-amine | Alkyl sulfonyl chloride | N-(pentan-2-yl)sulfonamide | Synthesis of sulfonamide derivatives for pharmaceutical research. nih.gov |

Schiff Base Formation and Metal Complexation

Pentan-2-amine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. dntb.gov.uancert.nic.in This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. chemijournal.com Schiff bases are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. semanticscholar.orgbibliomed.org

The synthesis of a Schiff base from pentan-2-amine and an aldehyde like salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is a representative example. The reaction is often carried out by refluxing equimolar amounts of the amine and aldehyde in an alcohol solvent, such as ethanol (B145695) or methanol (B129727). recentscientific.comtandfonline.com The resulting Schiff base ligand, N-(pentan-2-yl)salicylideneimine, is a bidentate ligand, coordinating to metal ions through the imine nitrogen and the phenolic oxygen.

Reaction Scheme: Schiff Base formation from Pentan-2-amine and Salicylaldehyde

CH₃CH₂CH₂CH(NH₂)CH₃ + HOC₆H₄CHO → CH₃CH₂CH₂CH(N=CHC₆H₄OH)CH₃ + H₂O

The resulting Schiff base ligands are crucial in the development of metal complexes for catalysis. chemijournal.comepa.gov For example, metal complexes of Schiff bases derived from salicylaldehyde and various amines have been investigated for their catalytic activity in oxidation, polymerization, and other organic transformations. anveshanaindia.comtijer.org The specific metal ion (e.g., Co(II), Ni(II), Cu(II)) and the structure of the Schiff base ligand, including the pentan-2-yl moiety, fine-tune the electronic and steric properties of the complex, thereby influencing its catalytic efficacy. nih.gov

| Amine Component | Carbonyl Component | Schiff Base Derivative | Research Application of Metal Complexes |

|---|---|---|---|

| Pentan-2-amine | Salicylaldehyde | N-(pentan-2-yl)salicylideneimine | Catalysis in oxidation and polymerization reactions. epa.gov |

| Pentan-2-amine | Substituted Benzaldehydes | N-(pentan-2-yl)(substituted-benzylidene)amine | Development of antimicrobial and anticancer agents. anveshanaindia.comresearchgate.net |

| Pentan-2-amine | 2-Hydroxyacetophenone | N-(1-(2-hydroxyphenyl)ethylidene)pentan-2-amine | Models for bioinorganic systems and enzyme mimics. nih.gov |

Applications in Chiral Separations

The chiral nature of pentan-2-amine makes it and its derivatives particularly valuable in the field of stereochemistry. A significant research application is in the chiral resolution of racemic mixtures. wikipedia.org This is often achieved by an "indirect" method, where the racemic analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like HPLC or GC. mdpi.comresearchgate.net

In this context, an enantiomerically pure form of pentan-2-amine can act as the chiral resolving agent for separating racemic acids. wikipedia.orgtcichemicals.com Conversely, a racemic mixture of pentan-2-amine can be derivatized with an enantiomerically pure chiral agent to facilitate its own separation. nih.gov For example, reacting racemic pentan-2-amine with a chiral acid chloride would produce two diastereomeric amides, which could then be separated chromatographically. This approach is fundamental in analytical chemistry for determining the enantiomeric purity of samples and in preparative chemistry for obtaining enantiomerically pure compounds for pharmaceutical development. mdpi.comwordpress.comresearchgate.net

Stereochemical Investigations and Chiral Resolution Strategies for Pentan 2 Amine Hydrochloride

Enantiomeric Purity and Control in Pentan-2-amine Hydrochloride Chemistry

The synthesis of pentan-2-amine through conventional achiral routes typically yields a racemic mixture, which is an equal 50:50 blend of the (S)- and (R)-enantiomers. Since enantiomers possess identical physical properties such as boiling point and solubility, their separation from a racemic mixture by standard laboratory techniques like distillation or crystallization is not feasible. Therefore, achieving enantiomeric purity—a high enrichment of one enantiomer over the other—necessitates specialized chiral resolution strategies.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid, camphorsulfonic acid, or mandelic acid. The reaction produces a pair of diastereomeric salts, for instance, [(2S)-2-Pentanamine · (+)-Tartrate] and [(2R)-2-Pentanamine · (+)-Tartrate]. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by techniques like fractional crystallization. Once separated, the desired enantiomer of pentan-2-amine can be recovered by treating the isolated diastereomeric salt with a base.

The control and verification of enantiomeric purity are paramount for the application of this compound in stereospecific synthesis. The enantiomeric excess (ee), a measure of the purity of a chiral sample, is determined using sophisticated analytical methods. Chiral chromatography and polarimetry are key techniques used to confirm the stereochemical integrity of the final product.

Impact of Stereochemistry on Molecular Interactions

The stereochemistry of a molecule is a fundamental determinant of its interaction with other chiral entities, a principle of immense importance in pharmacology and materials science. nih.govmdpi.com For a chiral drug, the two enantiomers can be considered as distinct substances that may exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. nih.gov This is because biological systems, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

The "three-point interaction" model provides a conceptual framework for understanding these specific molecular recognitions. wvu.edu For an effective binding to a chiral receptor or active site, a molecule must have at least three points of interaction. While one enantiomer may align perfectly with these interaction points, its mirror image cannot, leading to a significant difference in biological activity. nih.gov

In the context of this compound, its utility as a building block in the synthesis of pharmaceuticals and other bioactive molecules underscores the importance of its stereochemical configuration. When used as a chiral auxiliary, the stereochemistry at its chiral center can direct the stereochemical outcome of a reaction, influencing the diastereomeric ratio of the products formed. The specific spatial arrangement of the amine and alkyl groups determines how it fits into the active site of an enzyme or binds to a receptor, ultimately affecting the biological efficacy and selectivity of the final compound. nih.govmdpi.com

Advanced Chiral Separation Techniques for this compound

The demand for enantiomerically pure compounds has driven the development of advanced and efficient chiral separation techniques. Beyond classical diastereomeric salt crystallization, modern chromatographic and other emerging methods offer high-resolution separation of this compound enantiomers.

Chiral chromatography is a cornerstone for both analytical and preparative-scale separation of enantiomers. wvu.edu This technique utilizes a chiral stationary phase (CSP) that creates a chiral environment. When a racemic mixture passes through the column, the enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the primary modes of chiral chromatography. jiangnan.edu.cnchromatographyonline.com

For the separation of primary amines like pentan-2-amine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs have shown high success rates. nih.govresearchgate.net The choice of mobile phase and additives is crucial for optimizing separation. For instance, in polar organic mode, a mobile phase of acetonitrile (B52724) and methanol (B129727) with additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) has proven effective for cyclofructan columns. chromatographyonline.comnih.gov

To enhance the separation efficiency and resolution, derivatization of the amine is a common strategy. Reacting the amine with agents like isopropyl isocyanate can improve interactions, such as hydrogen bonding, with the CSP. nih.gov

Table 1: Chiral Chromatography Methodologies for Primary Amines

| Technique | Chiral Stationary Phase (CSP) Type | Common Mobile Phase Modes | Derivatization | Key Principle |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., ChiralPak® series) | Normal Phase, Polar Organic | Often not required, but can enhance separation | Differential enantiomer interaction with chiral cavities and functional groups on the CSP. |

| HPLC/SFC | Cyclofructan-based (e.g., Larihc® CF6-P) | Normal Phase, Polar Organic, Supercritical Fluid | Can improve peak shape and resolution | Inclusion complexation and hydrogen bonding interactions. |

| GC | Proline derivatives | - | Required (e.g., with trifluoroacetic anhydride (B1165640) or isopropyl isocyanate) | Volatilized derivatives interact differently with the chiral stationary phase. |

Research into novel enantioseparation techniques continues to yield innovative and efficient methods for resolving chiral compounds.

Biocatalytic Resolution: This approach utilizes enzymes, such as lipases, which are inherently stereoselective. wiley.com In a process called kinetic resolution, an enzyme selectively catalyzes a reaction (e.g., acylation) of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. google.com This allows for the separation of the reacted and unreacted enantiomers. This method is valued for its high efficiency and environmentally friendly ("green") credentials. wiley.com

Membrane Technology: Chiral separations using membrane-based technologies are gaining interest due to their potential for scalability, low energy consumption, and eco-friendliness. nih.gov These methods involve incorporating a chiral selector into a membrane, which then allows for the preferential transport of one enantiomer over the other.

PEGylated Resolving Agents: A novel approach involves the use of polyethylene (B3416737) glycol (PEG)-modified chiral resolving agents. nih.gov In this method, diastereomeric complexes are formed with the racemic amine. Changes in temperature can then induce a phase transition, causing the complex containing one enantiomer to precipitate, allowing for its separation by simple filtration. nih.gov This technique offers the advantage of easy recovery and reuse of the resolving agent. nih.gov

Capillary Electrophoresis (CE): CE is a high-efficiency analytical technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. mdpi.com Cyclodextrins are commonly used chiral selectors in CE. The differential interaction of the enantiomers with the chiral selector as they move through the capillary under an electric field results in different migration times and thus, separation. mdpi.com Dual cyclodextrin (B1172386) systems have been developed to enhance selectivity and resolution. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C5H14ClN |

| (S)-Pentan-2-amine | C5H13N |

| (R)-Pentan-2-amine | C5H13N |

| Tartaric acid | C4H6O6 |

| Camphorsulfonic acid | C10H16O4S |

| Mandelic acid | C8H8O3 |

| Acetonitrile | C2H3N |

| Methanol | CH4O |

| Trifluoroacetic acid | C2HF3O2 |

| Triethylamine | C6H15N |

| Isopropyl isocyanate | C4H7NO |

| Trifluoroacetic anhydride | C4F6O3 |

Sophisticated Analytical and Spectroscopic Research Techniques for Pentan 2 Amine Hydrochloride

Advanced Spectroscopic Characterization Methods for Pentan-2-amine Hydrochloride

Spectroscopy is a cornerstone in the analysis of molecular structures. For this compound, a combination of vibrational, electronic, and nuclear magnetic resonance spectroscopy provides a comprehensive picture of its atomic and electronic framework.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular vibrations of this compound. These methods are complementary and crucial for identifying functional groups and studying non-covalent interactions like hydrogen bonding, which are prominent in the hydrochloride salt form. thermofisher.comresearchgate.net

In the FT-IR spectrum of this compound, the formation of the ammonium (B1175870) salt (-NH3+) from the primary amine (-NH2) results in significant changes. The characteristic N-H stretching vibrations of a primary amine, typically seen as two bands in the 3300-3500 cm⁻¹ region, are replaced by a broad, strong absorption band for the ammonium salt, often spanning from 2400 to 3200 cm⁻¹. This broadening is a direct consequence of extensive hydrogen bonding between the ammonium group and the chloride counter-ion.

Raman spectroscopy provides complementary data. While the N-H stretches are often weak in Raman spectra, other vibrations, such as the C-C and C-N skeletal modes, are typically strong and well-defined. nih.gov Conformational isomers (rotamers) arising from rotation around the C-C single bonds in the pentyl chain can be studied by analyzing the fingerprint region (below 1500 cm⁻¹). Specific bands in this region are sensitive to the molecule's geometry, and their presence or absence can indicate the dominant conformation in the solid state or in solution.

Table 1: Typical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₃⁺ | Asymmetric & Symmetric Stretching | 2400-3200 (broad) | FT-IR |

| -NH₃⁺ | Asymmetric & Symmetric Bending | 1500-1600 | FT-IR, Raman |

| C-H (alkyl) | Asymmetric & Symmetric Stretching | 2850-2960 | FT-IR, Raman |

| C-H (alkyl) | Bending (Scissoring/Rocking) | 1350-1470 | FT-IR, Raman |

| C-N | Stretching | 1000-1250 | FT-IR, Raman |

| C-C | Skeletal Vibrations | 800-1200 | Raman |

Note: These are representative ranges; exact values depend on the specific molecular environment and physical state.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Simple aliphatic amines like this compound lack significant chromophores (parts of a molecule that absorb light). researchgate.net The primary electronic transitions available are σ → σ* and n → σ* transitions.

The n → σ* transition, involving the non-bonding lone pair electrons of the nitrogen, is the lowest energy transition. However, in the hydrochloride salt, the nitrogen's lone pair is protonated to form the ammonium ion. This eliminates the n → σ* transition, and the remaining σ → σ* transitions occur at very high energies, typically in the far-UV region (<200 nm). masterorganicchemistry.com Consequently, a UV-Vis spectrum of this compound in a standard solvent like water or ethanol (B145695) will generally not show any significant absorbance peaks in the 200-800 nm range. This characteristic can be used as a general purity check against contaminants that do contain chromophores.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure of this compound. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern). For this compound, the spectrum would show distinct signals for the protons on each carbon of the pentyl chain and the ammonium group. docbrown.infodocbrown.info The protons on the carbon bearing the ammonium group (C2) would be shifted downfield due to the electron-withdrawing effect of the -NH₃⁺ group.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pentyl chain. The chemical shift of each carbon provides insight into its electronic environment. mdpi.com The C2 carbon, directly attached to the nitrogen, will be significantly deshielded and appear at a higher chemical shift compared to the other alkyl carbons.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| C1 (-CH₃) | ~1.2-1.4 | Doublet | ~10-15 |

| C2 (-CH) | ~3.0-3.4 | Multiplet | ~45-55 |

| C3 (-CH₂) | ~1.5-1.7 | Multiplet | ~30-40 |

| C4 (-CH₂) | ~1.3-1.5 | Multiplet | ~18-25 |

| C5 (-CH₃) | ~0.8-1.0 | Triplet | ~13-16 |

| -NH₃⁺ | Variable (broad) | Singlet | N/A |

Note: Chemical shifts are solvent-dependent. The -NH₃⁺ proton signal is often broad and may exchange with solvent protons.

Mass Spectrometric Applications in this compound Research

Mass spectrometry (MS) is a powerful analytical technique utilized for the structural elucidation and identification of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules. In the context of this compound, mass spectrometry provides critical insights into its molecular weight, elemental composition, and fragmentation patterns, which are essential for its characterization. When analyzed, this compound is typically observed as its free base, pentan-2-amine, following the loss of hydrogen chloride.

The molecular formula of pentan-2-amine is C₅H₁₃N, giving it a molecular weight of approximately 87.16 g/mol nih.govsigmaaldrich.com. According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, a characteristic that is consistent with pentan-2-amine whitman.eduyoutube.com.

Electron ionization (EI) is a common method used for the analysis of volatile compounds like aliphatic amines. In EI-MS, the pentan-2-amine molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions. The molecular ion peak for pentan-2-amine is observed at an m/z of 87.

A key fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage) libretexts.org. This process is favorable because it results in the formation of a stable, resonance-stabilized iminium ion. For pentan-2-amine, there are two possible sites for α-cleavage:

Cleavage of the methyl (CH₃) group, which is adjacent to the amine-bearing carbon.

Cleavage of the propyl (CH₂CH₂CH₃) group on the other side of the amine-bearing carbon.

The fragmentation of pentan-2-amine leads to the generation of several characteristic ions. The most significant fragmentation is the α-cleavage that results in the loss of a propyl radical (•C₃H₇) to form a highly abundant fragment ion at m/z 44. This ion corresponds to [CH₃CH=NH₂]⁺ and is often the base peak in the mass spectrum of pentan-2-amine due to its stability. Another α-cleavage involves the loss of a methyl radical (•CH₃), producing an ion at m/z 72, [CH₃CH₂CH₂CH=NH₂]⁺, although this is typically less abundant than the m/z 44 fragment.

Further fragmentation can occur, leading to a series of smaller ions that create a unique mass spectrum, acting as a "fingerprint" for the compound. The interpretation of these fragmentation patterns is crucial for the unambiguous identification of pentan-2-amine in various samples.

Modern analytical methods often couple mass spectrometry with chromatographic techniques like gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS) nih.govnih.gov. These hyphenated techniques allow for the separation of pentan-2-amine from complex mixtures before its introduction into the mass spectrometer, enhancing the accuracy and sensitivity of the analysis nih.govnih.gov. Derivatization techniques may also be employed to improve the chromatographic behavior and mass spectrometric detection of aliphatic amines nih.govnih.govresearchgate.net.

Table 1: Key Mass Spectrometric Data for Pentan-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| Nominal Mass | 87 Da |

| Molecular Ion (M⁺) | m/z 87 |

| Base Peak | m/z 44 |

Table 2: Major Fragment Ions of Pentan-2-amine in EI-MS

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 72 | [C₄H₁₀N]⁺ | •CH₃ |

| 58 | [C₃H₈N]⁺ | •C₂H₅ |

| 44 | [C₂H₆N]⁺ | •C₃H₇ |

| 43 | [C₃H₇]⁺ | •C₂H₄N |

| 41 | [C₃H₅]⁺ | •C₂H₆N |

| 30 | [CH₄N]⁺ | •C₄H₉ |

Computational Chemistry and Theoretical Modeling of Pentan 2 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. youtube.com It is particularly effective for studying systems like amine hydrochlorides, providing a balance between computational cost and accuracy. mdpi.comnih.gov A DFT study on Pentan-2-amine hydrochloride would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

In such a study, the protonated amine (pentan-2-aminium) and the chloride ion are analyzed as an ion pair. Calculations, often using a functional like B3LYP and a basis set such as 6-311G(d,p), can predict key structural parameters like bond lengths, bond angles, and dihedral angles. These theoretical calculations are also used to simulate vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental data to validate the computed structure. This approach has been successfully applied to understand the structures of other hydrochloride salts of active pharmaceutical ingredients. mdpi.comnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. acs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. acs.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxiapptec.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov For this compound, the HOMO would likely be localized on the chloride anion, while the LUMO would be associated with the pentan-2-aminium cation. The exact energy gap can be calculated using DFT, providing a quantitative measure of its reactivity. science.gov

Electrostatic Potential (ESP) Mapping visually represents the charge distribution across a molecule. pearson.com These maps are invaluable for predicting how molecules will interact with each other. chemconnections.org In an ESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. pearson.com

For this compound, the ESP map would show a distinct region of high positive potential (blue) around the ammonium (B1175870) head group (-NH3+), indicating its role as a hydrogen bond donor. chegg.com The chloride ion (Cl-) would be characterized by a strong negative potential (red). The aliphatic pentyl chain would exhibit a neutral (green) potential, corresponding to its nonpolar, hydrophobic character. This visual information is critical for understanding its solubility and potential non-covalent interactions with other molecules, such as receptor binding sites. researchgate.netresearchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pharmaexcipients.com For this compound, MD simulations can provide detailed insights into its behavior in a solution, such as water, and its interactions with other molecules or surfaces. ucl.ac.uk

In a typical MD simulation, the compound is placed in a simulation box filled with solvent molecules (e.g., water). By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of each particle, revealing how the solute interacts with the solvent and how it moves and changes conformation. ulisboa.pt These simulations can be used to study processes like solvation, diffusion, and the formation of intermolecular hydrogen bonds between the ammonium group and water molecules. Such studies are crucial for understanding the compound's macroscopic properties, including its solubility and transport behavior in biological environments. pharmaexcipients.comresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are essential tools in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. acs.orgresearchgate.net These studies aim to identify the key molecular features responsible for a compound's effects and to build predictive models. semanticscholar.org

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from the chemical structure and are used in QSAR models to correlate with biological activity. For this compound, a range of descriptors can be calculated to predict its reactivity and interaction potential. These include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). semanticscholar.orgresearchgate.net

Below is an interactive table of key computed molecular descriptors for the parent compound, Pentan-2-amine.

| Descriptor | Value | Source |

| Molecular Weight | 87.16 g/mol | nih.govnih.gov |

| XLogP3-AA | 1.0 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 87.104799419 Da | nih.govnih.gov |

| Topological Polar Surface Area | 26 Ų | nih.govnih.gov |

| Heavy Atom Count | 6 | nih.gov |

| Complexity | 27.1 | nih.govnih.gov |

These descriptors form the basis for building QSAR models that can predict the biological activity of related compounds, guiding the design of new molecules with improved properties. scilit.com

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that are necessary for a molecule to interact with a specific biological target. dovepress.comdergipark.org.tr A pharmacophore model for a ligand like this compound would typically include features such as a positive ionizable group (the ammonium head), hydrophobic features (the pentyl chain), and hydrogen bond donors. nih.govnih.gov This model can then be used as a 3D query to screen large databases of chemical compounds to identify other molecules that might bind to the same target. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This technique is widely used to understand the molecular basis of ligand-receptor interactions and to predict binding affinity.

In silico docking experiments have been performed on the parent amine, pentan-2-amine, with enzymes such as amine dehydrogenases (AmDHs). tudelft.nlnih.govcns.fr These enzymes are of interest for their ability to catalyze the synthesis of chiral amines. Docking studies help to understand how substrates like pentan-2-amine fit into the enzyme's active site and can explain the stereoselectivity of the reaction. For example, studies on engineered AmDHs show how specific amino acid residues in the active site interact with the substrate to favor the production of either the (R) or (S) enantiomer. nih.gov

The results from docking simulations are often expressed as a binding energy or docking score, which estimates the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex.

Theoretical Prediction of Spectroscopic Properties of this compound

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic properties, offering insights that complement and help interpret experimental data. For this compound, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to model its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical approaches calculate the molecule's electronic structure and predict how it will interact with electromagnetic radiation, providing valuable data on chemical shifts, vibrational frequencies, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, is a valuable tool for structural elucidation. modgraph.co.uknih.gov These calculations provide theoretical chemical shifts (δ) for each nucleus in the molecule. For this compound, the protonation of the amine group significantly influences the electronic environment of the neighboring protons and carbons, leading to notable downfield shifts in the calculated spectrum compared to its free base counterpart.

Below are the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated to illustrate the expected spectral features.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H on C1 (CH₃) | 0.95 |

| H on C2 (CH) | 3.30 |

| H on C3 (CH₂) | 1.65 |

| H on C4 (CH₂) | 1.40 |

| H on C5 (CH₃) | 0.92 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₃) | 13.8 |

| C2 (CH) | 50.5 |

| C3 (CH₂) | 35.2 |

| C4 (CH₂) | 19.8 |

Infrared (IR) Spectroscopy

Theoretical vibrational spectroscopy, typically performed using DFT calculations, predicts the frequencies and intensities of the vibrational modes of a molecule. nih.govnih.gov These calculations are instrumental in assigning the absorption bands observed in experimental IR spectra to specific molecular motions, such as stretching and bending of bonds.

For this compound, the most characteristic predicted vibrational frequencies are associated with the ammonium group (-NH₃⁺). The N-H stretching vibrations are expected to appear as a broad band at higher wavenumbers. Bending vibrations of the N-H bonds and C-N stretching are also significant features. The presence of the alkyl chain gives rise to various C-H stretching and bending modes. It is important to note that calculated harmonic frequencies are often systematically higher than experimental values, and scaling factors are sometimes applied to improve agreement. nih.gov

A table of theoretically predicted key vibrational frequencies for this compound is presented below.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3200 - 3000 | Asymmetric and symmetric stretching of the N-H bonds in the -NH₃⁺ group |

| ν(C-H) | 2980 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the alkyl chain |

| δ(N-H) | 1620 - 1580 | Asymmetric and symmetric bending of the N-H bonds in the -NH₃⁺ group |

| δ(C-H) | 1470 - 1370 | Bending (scissoring, wagging, twisting) of C-H bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound can be predicted using TD-DFT calculations. mdpi.comnih.gov These computations determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Vis light. The results are typically presented as the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption.

As a simple saturated alkylamine hydrochloride, this compound is not expected to have significant absorption in the visible region. The primary electronic transitions are predicted to be σ → σ* and n → σ* transitions, which typically occur in the vacuum ultraviolet (VUV) region (below 200 nm). The presence of the lone pair on the chloride ion and the electronic structure of the protonated amine are the main contributors to its UV absorption profile.

The table below summarizes the theoretically predicted electronic transitions for this compound.

Predicted Electronic Transitions for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| n → σ* | ~195 | Low |

Applications in Fundamental Chemical and Biochemical Sciences

Pentan-2-amine Hydrochloride as a Building Block in Complex Organic Synthesis

The chiral nature of this compound makes it a desirable starting material and reagent in the synthesis of more complex, stereochemically defined molecules. Its amine functionality provides a reactive handle for a variety of chemical transformations.

While direct examples of this compound as a primary building block for synthesizing a diverse range of other chiral amines are not extensively documented in readily available literature, its inherent chirality makes it a potential precursor for such transformations. Chiral amines are crucial components in pharmaceuticals and agrochemicals, and their synthesis is a major focus of organic chemistry. Methodologies for the synthesis of chiral amines often involve the use of chiral starting materials, a role that this compound is suited to fill.

The general strategies for elaborating a chiral amine like pentan-2-amine into more complex structures could involve N-alkylation, N-arylation, or acylation, followed by further functional group manipulations. The stereocenter at the C2 position would be retained throughout these transformations, thereby imparting its chirality to the final product.

Chiral amines are frequently employed as ligands for metal catalysts or as organocatalysts themselves in asymmetric synthesis. While specific research detailing the use of this compound directly in the development of novel asymmetric catalysts is not prominent, its structural motif is representative of the class of simple chiral amines that have been foundational in this field.

The development of bifunctional organocatalysts, which often incorporate a chiral amine moiety, has been a significant area of research. These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. The fundamental principle of using a simple chiral amine to induce asymmetry is a cornerstone of this field.

This compound in Enzyme Mechanism Research

The interaction of small molecules with enzymes is a critical area of study for understanding biological processes and for the development of new biocatalysts. This compound serves as a useful probe for investigating the substrate specificity and reaction mechanisms of various enzymes, particularly those that act on amines.

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reversible reductive amination of a ketone or aldehyde to the corresponding amine. These enzymes have garnered significant attention for their potential in the sustainable and highly selective synthesis of chiral amines.

Recent research has demonstrated that native and engineered amine dehydrogenases can utilize a range of aliphatic ketones as substrates. Specifically, studies have shown the biocatalytic synthesis of (S)-pentan-2-amine from pentan-2-one using amine dehydrogenases. This highlights the utility of pentan-2-amine's corresponding ketone as a substrate and, by extension, the relevance of pentan-2-amine itself in understanding the substrate scope and stereoselectivity of these enzymes.

The table below summarizes the biocatalytic production of (S)-pentan-2-amine from pentan-2-one using different amine dehydrogenases, showcasing the varying conversion rates and enantiomeric excesses achieved.

| Enzyme Source Organism | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) |

| Bacillus badius | Engineered AmDH | >99 | >99 (S) |

| Cystobacter fuscus | Native AmDH | ~40 | >97 (S) |

| Mycobacterium smegmatis | Native AmDH | ~30 | >97 (S) |

This data underscores the potential of biocatalysis for the efficient production of enantiomerically pure simple chiral amines.

The study of non-covalent interactions between proteins and small molecule ligands is fundamental to understanding molecular recognition in biological systems. While specific non-clinical studies detailing the binding of this compound to proteins are not extensively reported, the principles of such interactions can be inferred from the behavior of similar small amines.

The binding of a small, flexible ligand like pentan-2-amine to a protein active site is governed by a combination of factors, including:

Electrostatic Interactions: The positively charged ammonium (B1175870) group of the hydrochloride salt can form salt bridges with negatively charged amino acid residues (e.g., aspartate, glutamate) in the protein.

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, interacting with acceptor groups on the protein backbone or side chains.

Hydrophobic Interactions: The pentyl chain can engage in van der Waals interactions with nonpolar residues within the binding pocket.

These fundamental interactions are crucial for the specificity and affinity of protein-ligand binding and are a key area of investigation in biochemistry and drug design.

Research on this compound in Chemical Biology Assays (In Vitro)

In vitro chemical biology assays are essential tools for probing biological pathways and identifying molecules with specific biological activities. While there is a lack of specific published research where this compound is the primary focus of such assays, its properties as a simple chiral amine make it a potential candidate for use as a control compound or as a fragment in the screening of larger compound libraries.

For instance, in assays designed to identify inhibitors or substrates of amine-metabolizing enzymes, pentan-2-amine could serve as a reference substrate. Its simple structure would allow for the baseline activity of the enzyme to be established, against which the effects of other, more complex molecules could be compared.

Exploration of this compound in Materials Science Research (Non-Applied)

Fundamental research in materials science has begun to explore the potential of smaller organic molecules, such as this compound, to influence and direct the formation of novel materials. While extensive research into this specific compound's role remains nascent, preliminary investigations and analogous studies with similar amine compounds suggest potential avenues for its use in non-applied contexts. These areas primarily include its prospective function as a structure-directing agent in the synthesis of porous materials and as a component in the formation of organic-inorganic hybrid materials.

The chirality of this compound also presents an intriguing aspect for fundamental materials research. The enantiomers, (S)-Pentan-2-amine hydrochloride and (R)-Pentan-2-amine hydrochloride, could potentially be used to induce chiral properties in materials, a significant area of investigation in materials science for applications in optics and catalysis.

Role as a Structure-Directing Agent

In the synthesis of microporous materials like zeolites and metal-organic frameworks (MOFs), organic amines and their salts often play a crucial role as structure-directing agents (SDAs). These molecules guide the self-assembly of inorganic precursors to form specific framework structures with desired pore architectures. The size, shape, and charge distribution of the SDA are critical factors in determining the final structure of the material.

While specific studies detailing the use of this compound as an SDA are not widely available, the principles of zeolite and MOF synthesis suggest its potential utility. The pentyl chain and the position of the amine group would influence the steric and electrostatic interactions within the synthesis gel, potentially leading to the formation of novel framework topologies.

Table 1: Potential Influence of this compound as a Structure-Directing Agent

| Property of this compound | Potential Influence on Material Synthesis |

| Molecular Size and Shape | The linear pentyl chain could favor the formation of materials with one-dimensional channel systems. |

| Charge Distribution | The localized positive charge on the ammonium group can interact with anionic inorganic species, directing their arrangement. |

| Chirality | The use of enantiomerically pure (R)- or (S)-Pentan-2-amine hydrochloride could potentially induce chirality in the resulting inorganic framework. |

Future fundamental research in this area would involve systematic hydrothermal or solvothermal synthesis experiments, varying parameters such as the concentration of this compound, the composition of the inorganic precursors, and the reaction temperature and time. Detailed characterization of the resulting solids using techniques like X-ray diffraction and electron microscopy would be essential to understand the structure-directing effects of the molecule.

Application in Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are compounds that incorporate both organic and inorganic components at the molecular or nanoscale level. The organic component can modify the properties of the inorganic material, leading to novel functionalities. Simple primary amine hydrochlorides can be incorporated into inorganic frameworks, such as perovskite-type structures, where the organic cation occupies the interstitial sites within the inorganic lattice.

The incorporation of the pentan-2-ammonium cation into such structures would be governed by factors like the Goldschmidt tolerance factor, which relates the ionic radii of the constituent ions to the stability of the resulting crystal structure. The size and shape of the pentan-2-ammonium cation would influence the packing and tilting of the inorganic polyhedra, thereby affecting the electronic and optical properties of the hybrid material.

Table 2: Predicted Structural Effects of Pentan-2-ammonium Cation in a Hypothetical Lead-Halide Perovskite Structure

| Parameter | Predicted Effect |

| Lattice Distortion | The non-spherical shape of the cation would likely induce distortions in the inorganic lattice from the ideal cubic perovskite structure. |

| Interlayer Spacing | In layered perovskite structures, the length of the pentyl chain would directly influence the spacing between the inorganic layers. |

| Hydrogen Bonding | The N-H protons of the ammonium group can form hydrogen bonds with the halide ions of the inorganic framework, influencing the orientation of the organic cation and the stability of the overall structure. |

Fundamental investigations in this domain would focus on the synthesis of such hybrid materials and the detailed characterization of their crystal structures and physical properties. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, could provide insights into the interactions between the organic and inorganic components.

Q & A

Q. Critical factors affecting yield :

- pH control : Optimal yields occur at pH 4–6 to stabilize intermediates.

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions like over-reduction.

- Substrate purity : Impurities in 4-methylpentan-2-one can lead to byproducts such as N-alkylated amines .

How is the structure and purity of this compound confirmed experimentally?

Basic Research Question

Rigorous characterization employs:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.0–1.5 ppm (methyl groups) and δ 2.6–3.1 ppm (amine protons) confirm the branched aliphatic structure .

- ¹³C NMR : Signals for the chiral carbon (C2) and adjacent methyl groups verify stereochemistry .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 121 (free base) and 137 (HCl adduct) validate the molecular formula (C₅H₁₂ClN) .

- Melting Point Analysis : A sharp melting point (~180–185°C) indicates purity; deviations suggest impurities like unreacted ketone or salts .

How can researchers resolve contradictions in enantiomeric excess (ee) data when synthesizing chiral derivatives of this compound?

Advanced Research Question

Discrepancies in ee values often arise from suboptimal reaction conditions or analytical limitations . Methodological solutions include:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify ee .

- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities of (R)- and (S)-enantiomers to chiral catalysts, guiding rational optimization of reaction conditions .

- Control Experiments : Compare results with enantiopure standards synthesized via asymmetric hydrogenation or enzymatic resolution .

Case Study : In enzymatic resolution, immobilizing Candida antarctica lipase B improved ee from 78% to >99% by stabilizing the transition state .

What role does this compound play in asymmetric synthesis, and how is its chiral center exploited?

Advanced Research Question

The chiral amine group in this compound enables:

- Chiral Auxiliary Applications : It directs stereochemistry in aldol reactions or Michael additions. For example, in proline-based organocatalysis, it facilitates enantioselective C–C bond formation .

- Ligand Design : Derivatives like (S)-4-methyl-1-(methylsulfonyl)pentan-2-amine form chelates with transition metals (e.g., Ru or Rh), enhancing selectivity in hydrogenation reactions .

Mechanistic Insight : The methyl group at C4 sterically hinders one face of the molecule, favoring nucleophilic attack from the less hindered side .

What are the challenges in optimizing reaction conditions for sulfonylation of Pentan-2-amine derivatives?

Advanced Research Question

Sulfonylation reactions (e.g., introducing methylsulfonyl groups) face challenges in regioselectivity and stability :

- Reagent Selection : Methanesulfonyl chloride (MsCl) is reactive but prone to over-sulfonylation. Alternatives like p-toluenesulfonyl chloride (TsCl) offer milder conditions .

- Base Compatibility : Triethylamine (Et₃N) scavenges HCl but can deprotonate the amine prematurely. N-Methylmorpholine (NMM) reduces side reactions .

- Work-Up : Aqueous extraction at pH 7–8 isolates the sulfonamide while preserving acid-sensitive functional groups .

Example : Sulfonylation of (S)-Pentan-2-amine hydrochloride with MsCl at −10°C achieved 85% yield, whereas room-temperature reactions led to <50% yield due to decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.